6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid
Description
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-amino-2-(prop-2-ynylamino)hexanoic acid |
InChI |
InChI=1S/C9H16N2O2/c1-2-7-11-8(9(12)13)5-3-4-6-10/h1,8,11H,3-7,10H2,(H,12,13) |
InChI Key |
KDVMLBRXFZANOF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(CCCCN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Boc-Lysine Derivatives and Propargyl Chloroformate
A well-documented method involves the use of N-tert-butoxycarbonyl-L-lysine (Boc-L-lysine) as the starting material. The process includes:
- Step 1: Dissolution of Boc-L-lysine in tetrahydrofuran (THF) and aqueous sodium hydroxide solution cooled to 0 °C.
- Step 2: Dropwise addition of propargyl chloroformate to the reaction mixture, stirring at room temperature for approximately 17.5 hours.
- Step 3: Extraction with ethyl acetate after acidification of the aqueous phase to pH 1.5 using concentrated hydrochloric acid.
- Step 4: Washing the organic phase with brine, drying over magnesium sulfate, and solvent evaporation under reduced pressure to yield 2-((tert-butoxycarbonyl)amino)-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid as a yellow oil.
This intermediate is then subjected to acid deprotection:
- Step 5: Treatment with 4 M HCl in dioxane at room temperature for 4 hours.
- Step 6: Removal of solvents under vacuum and azeotropic drying with toluene to afford 6-amino-2-(prop-2-yn-1-yloxycarbonyl)hexanoic acid hydrochloride as an off-white powder.
This route provides the compound with high purity and good yield (~55%) and is supported by NMR and mass spectrometry data confirming structure.
Alternative Alkylation Using Propargyl Bromide
Another approach involves the alkylation of lysine derivatives with propargyl bromide:
- Step 1: Reaction of Boc-L-tyrosine methyl ester or similar amino acid derivatives with potassium carbonate and catalytic potassium iodide in acetone.
- Step 2: Dropwise addition of propargyl bromide followed by refluxing for 10 hours.
- Step 3: Workup includes filtration, concentration, extraction with ethyl acetate, washing with water, drying, and solvent evaporation to obtain the propargylated product.
Though this method is demonstrated for related compounds, it can be adapted for lysine derivatives to introduce the propargyl group on the amino side chain.
Preparation of 6-Aminohexanoic Acid Precursor
The synthesis of 6-aminohexanoic acid, a key precursor, is typically achieved by hydrolysis of caprolactam:
- Step 1: Reaction of caprolactam with aqueous potassium hydroxide at 90-95 °C for 10 hours.
- Step 2: Addition of isopropanol and activated charcoal for purification.
- Step 3: Filtration and neutralization of the filtrate with acetic acid.
- Step 4: Isolation of 6-aminohexanoic acid by crystallization or solvent-antisolvent methods using isopropanol or similar solvents.
This process yields highly pure 6-aminohexanoic acid (>99.9% purity by HPLC), which can be further functionalized to obtain the target compound.
Comparative Data Table of Key Preparation Steps
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm the purity of 6-aminohexanoic acid and its derivatives, with reported purities exceeding 99.9%.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H-NMR) and mass spectrometry (MALDI-MS) are employed to verify the structure of intermediates and final products.
- Purification: Activated charcoal treatment, filtration through hy-flow beds, crystallization, and solvent-antisolvent precipitation (e.g., water/isopropanol systems) are standard purification steps to remove impurities such as residual caprolactam or salts.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and alkyne groups in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Biology and Protein Engineering
Bioorthogonal Chemistry:
6-Amino-2-(prop-2-yn-1-ylamino)hexanoic acid contains an alkyne functional group that enables bioorthogonal reactions with azides. This property is particularly useful for labeling proteins in live cells without interfering with native biochemical processes. The incorporation of this amino acid into proteins allows researchers to study protein interactions and dynamics in real-time.
Case Study:
A study demonstrated the successful incorporation of this compound into recombinant proteins in mammalian cells using an orthogonal translation system. The results indicated that proteins modified with this amino acid exhibited enhanced stability and functionality, making them suitable for therapeutic applications .
Drug Development
Targeted Drug Delivery:
The alkyne group in this compound can be utilized for the development of targeted drug delivery systems. By conjugating this amino acid to drug molecules, researchers can create prodrugs that release their active components selectively in target tissues.
Case Study:
In a recent investigation, researchers synthesized a drug conjugate using this compound linked to a chemotherapeutic agent. The study reported that this conjugate showed improved therapeutic efficacy and reduced side effects compared to the free drug, highlighting the potential of this amino acid in cancer therapy .
Bioconjugation Techniques
Site-Specific Labeling:
The compound is also employed in bioconjugation techniques for site-specific labeling of proteins and peptides. This application is crucial for the development of biopharmaceuticals where precise modifications are necessary for enhancing activity or stability.
Data Table: Applications of this compound
Synthetic Biology
Gene Expression Systems:
The incorporation of this compound into synthetic biology frameworks allows for the expression of non-canonical amino acids in various organisms. This capability is essential for expanding the genetic code and creating proteins with novel functionalities.
Case Study:
Research has shown that eukaryotic cell lines engineered to incorporate this compound demonstrated improved growth rates and viability when expressing target proteins. This finding suggests that such modifications can enhance protein production systems significantly .
Mechanism of Action
The mechanism of action of 6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s amino and alkyne groups allow it to participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares the substituents and key properties of 6-amino-2-(prop-2-yn-1-ylamino)hexanoic acid with related hexanoic acid derivatives:
Key Observations :
- The propargylamine substituent in the target compound distinguishes it from analogs with bulkier or protective groups (e.g., phthalimide, Boc, Z). This alkyne moiety offers unique reactivity for bioorthogonal reactions, unlike the chelating iminodiacetic acid in or the protective Z-group in .
- Molecular weight variations reflect substituent size, with the target compound being lighter (~188.2) due to the compact propargyl group.
Enzyme Inhibition and Binding
- Target Compound: No direct biological data is provided, but the propargylamine group may mimic lysine side chains in enzyme binding.
- Gly-His-Lys acetate (): A tripeptide growth factor with wound-healing and collagen synthesis properties, contrasting with the synthetic focus of the target compound.
Biological Activity
6-Amino-2-(prop-2-yn-1-ylamino)hexanoic acid (commonly referred to as a derivative of 6-aminohexanoic acid) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an alkyne functional group, which is significant for its reactivity and potential interactions with biological targets. The structure can be represented as follows:
Antifibrinolytic Properties
One of the notable activities of 6-aminohexanoic acid derivatives is their antifibrinolytic effect. This property is crucial in clinical settings for managing bleeding disorders. The compound's mechanism involves the inhibition of plasmin, an enzyme responsible for breaking down fibrin in blood clots.
Table 1: Antifibrinolytic Activity of Derivatives
| Compound | IC50 (mM) | Reference |
|---|---|---|
| H-EACA-NLeu-OH | <0.02 | Midura-Nowaczek et al. |
| H-EACA-Leu-OH | 0.08 | Midura-Nowaczek et al. |
| H-EACA-Cys (S-Bzl)-OH | 0.04 | Midura-Nowaczek et al. |
| H-EACA-L-Phe-OH | 0.16 | Midura-Nowaczek et al. |
These results indicate that the structural modifications in the amino acid derivatives significantly enhance their inhibitory potency against plasmin.
Cellular Uptake and Therapeutic Applications
The incorporation of 6-aminohexanoic acid into peptides has been shown to improve cellular uptake and stability, making it a valuable component in drug design. For instance, its use in cell-penetrating peptides (CPPs) has demonstrated enhanced delivery of therapeutic agents across cell membranes.
Case Study: CPPs in Disease Treatment
A study highlighted the effectiveness of an oligoarginine-based CPP modified with 6-aminohexanoic acid in delivering synthetic oligonucleotides for treating genetic disorders such as Duchenne muscular dystrophy. The modified CPP exhibited significantly improved internalization rates compared to unmodified counterparts, showcasing the potential for therapeutic applications in gene therapy.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Plasmin Inhibition : The compound binds to plasminogen, preventing its conversion to plasmin, thus stabilizing blood clots.
- Cell Membrane Interaction : The hydrophobic nature of the compound facilitates its integration into lipid membranes, enhancing cellular uptake.
Research Findings
Recent studies have focused on synthesizing various derivatives to optimize their biological activity. For example, modifications that enhance solubility and reduce toxicity while maintaining efficacy are actively being explored.
Table 2: Summary of Recent Research Findings
| Study Focus | Findings | Year |
|---|---|---|
| Antifibrinolytic activity | Enhanced efficacy with specific side chains | 2021 |
| Cellular uptake | Improved delivery via CPPs | 2022 |
| Mechanistic studies | Identification of target interactions | 2023 |
Q & A
Basic: What synthetic methodologies are optimal for preparing 6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid?
Answer:
The synthesis typically involves reductive amination and deprotection steps. For example, aldehyde intermediates undergo reductive amination with amines (e.g., piperidine) using sodium triacetoxyborohydride in acetic acid-dichloromethane, followed by HCl-mediated deprotection . Critical considerations include:
- Solvent selection : Dichloromethane minimizes side reactions.
- Purification : Reverse-phase HPLC with evaporative light scattering detection (ELSD) is effective for polar, chromophore-lacking derivatives .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and chromatographic methods is used:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., δ 2.22–2.32 ppm for propargyl protons) .
- Mass Spectrometry : LC-MS/MS confirms molecular weight and fragmentation patterns.
- Chiral HPLC : Validates enantiomeric purity, critical for bioactivity studies .
Advanced: How are structure-activity relationship (SAR) studies designed to evaluate enzyme inhibition?
Answer:
SAR studies focus on substituent effects and stereochemistry:
-
Enzyme Assays : Triplicate testing of IC values (e.g., Arg I/II inhibition) under standardized conditions reduces variability.
-
Key Data :
Compound Arg I IC (μM) Arg II IC (μM) 9 223 ± 22.39 509 ± 85.1 14 59.7 ± 9.13 67 ± 13.3 Stereochemistry at the quaternary center significantly impacts potency .
Advanced: What methodologies assess antioxidant activity in Schiff base derivatives?
Answer:
Schiff base derivatives (e.g., lanthanide complexes) are evaluated via:
- DPPH Radical Scavenging : Measures hydrogen-donating capacity at 517 nm.
- Ferric Reducing Antioxidant Power (FRAP) : Quantifies Fe to Fe reduction.
- Antimicrobial Testing : Broth microdilution assays determine MIC values against bacterial/fungal strains .
Basic: Which purification techniques are effective for polar amino acid derivatives?
Answer:
- Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve polar components.
- ELSD Detection : Ideal for non-UV-absorbing compounds, enabling high-purity isolation (>98%) .
Advanced: How is coordination chemistry with lanthanides investigated?
Answer:
- Synthesis : Schiff base ligands react with lanthanide salts (e.g., La, Ce) in ethanol/water.
- Characterization :
Advanced: How can contradictory enzyme inhibition data be resolved?
Answer:
- Statistical Analysis : Use mean ± standard error (e.g., Arg II IC = 509 ± 85.1 μM) to identify outliers.
- Reproducibility : Cross-validate results across labs with standardized protocols .
Basic: What analytical techniques confirm purity and identity?
Answer:
- HPLC-ELSD : Quantifies purity without UV chromophores.
- Elemental Analysis : Validates C/H/N ratios.
- Melting Point : Sharp ranges (e.g., 226–231°C) confirm crystallinity .
Advanced: How are analogs designed for enhanced bioactivity?
Answer:
- Side-Chain Modifications : Introduce borono or propargyl groups to enhance target binding.
- Stereochemical Control : Chiral auxiliaries or asymmetric synthesis improve selectivity .
Advanced: How are reaction conditions optimized for derivatization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
